Cas no 1909319-08-9 (8-phenyl-6-azaspiro3.4octane)

8-phenyl-6-azaspiro3.4octane structure
Nome do Produto:8-phenyl-6-azaspiro3.4octane
N.o CAS:1909319-08-9
MF:C13H17N
MW:187.280783414841
MDL:MFCD29762658
CID:5182304
PubChem ID:121553393
8-phenyl-6-azaspiro3.4octane Propriedades químicas e físicas
Nomes e Identificadores
-
- 6-Azaspiro[3.4]octane, 8-phenyl-
- 8-phenyl-6-azaspiro3.4octane
-
- MDL: MFCD29762658
- Inchi: 1S/C13H17N/c1-2-5-11(6-3-1)12-9-14-10-13(12)7-4-8-13/h1-3,5-6,12,14H,4,7-10H2
- Chave InChI: YNPSPQNUPOBTPH-UHFFFAOYSA-N
- SMILES: C1C2(C(C3=CC=CC=C3)CNC2)CC1
8-phenyl-6-azaspiro3.4octane Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246888-10.0g |
8-phenyl-6-azaspiro[3.4]octane |
1909319-08-9 | 95% | 10.0g |
$4545.0 | 2024-06-19 | |
Enamine | EN300-246888-5.0g |
8-phenyl-6-azaspiro[3.4]octane |
1909319-08-9 | 95% | 5.0g |
$3065.0 | 2024-06-19 | |
Enamine | EN300-246888-0.1g |
8-phenyl-6-azaspiro[3.4]octane |
1909319-08-9 | 95% | 0.1g |
$930.0 | 2024-06-19 | |
Enamine | EN300-246888-0.05g |
8-phenyl-6-azaspiro[3.4]octane |
1909319-08-9 | 95% | 0.05g |
$888.0 | 2024-06-19 | |
Enamine | EN300-246888-0.5g |
8-phenyl-6-azaspiro[3.4]octane |
1909319-08-9 | 95% | 0.5g |
$1014.0 | 2024-06-19 | |
Enamine | EN300-246888-5g |
8-phenyl-6-azaspiro[3.4]octane |
1909319-08-9 | 5g |
$3065.0 | 2023-09-15 | ||
Enamine | EN300-246888-1.0g |
8-phenyl-6-azaspiro[3.4]octane |
1909319-08-9 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
Enamine | EN300-246888-0.25g |
8-phenyl-6-azaspiro[3.4]octane |
1909319-08-9 | 95% | 0.25g |
$972.0 | 2024-06-19 | |
Enamine | EN300-246888-2.5g |
8-phenyl-6-azaspiro[3.4]octane |
1909319-08-9 | 95% | 2.5g |
$2071.0 | 2024-06-19 | |
Enamine | EN300-246888-10g |
8-phenyl-6-azaspiro[3.4]octane |
1909319-08-9 | 10g |
$4545.0 | 2023-09-15 |
8-phenyl-6-azaspiro3.4octane Literatura Relacionada
-
Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
1909319-08-9 (8-phenyl-6-azaspiro3.4octane) Produtos relacionados
- 864937-90-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide)
- 304882-40-4(N-(Pyridin-4-yl)-[1,1'-biphenyl]-4-carboxamide)
- 2229116-90-7(methyl 4-(dimethylamino)-3-hydrazinylbenzoate)
- 2228317-74-4(1-bromo-3-chloro-5-(3-chloroprop-1-en-2-yl)benzene)
- 942-26-7(5-Chlorotryptamine Hydrochloride)
- 1242157-23-8(4-Bromo-2-fluoro-6-methylbenzoic acid)
- 946345-12-6(N-{5-(thiophen-2-yl)-1,2-oxazol-3-ylmethyl}-3-(trifluoromethyl)benzamide)
- 2172108-37-9(5-cyclopropyl-1-(3-methoxypropyl)-1H-1,2,3-triazol-4-ylmethanamine)
- 940993-87-3(5-4-(4-ethoxybenzoyl)piperazin-1-yl-2-(E)-2-(thiophen-2-yl)ethenyl-1,3-oxazole-4-carbonitrile)
- 890624-48-3(methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate)
Fornecedores recomendados
Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
